(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H17BN2O2. It is a boronic acid derivative, which is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a cyano group, a piperidine ring, and a boronic acid moiety, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 4-bromo-2-cyanobenzene, is reacted with 4-methylpiperidine under suitable conditions to form the intermediate 2-cyano-4-(4-methylpiperidin-1-yl)phenyl bromide.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond. The cyano and piperidine groups can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and piperidine groups, making it less versatile in certain reactions.
4-Cyanophenylboronic Acid: Similar but lacks the piperidine group, affecting its reactivity and applications.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Lacks the cyano group, which can influence its chemical properties and reactivity.
Uniqueness
(2-Cyano-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and piperidine groups, which enhance its versatility and reactivity in various chemical transformations. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
[2-cyano-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-10-4-6-16(7-5-10)12-2-3-13(14(17)18)11(8-12)9-15/h2-3,8,10,17-18H,4-7H2,1H3 |
InChI Key |
RHZTXKDIISUKPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)C#N)(O)O |
Origin of Product |
United States |
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